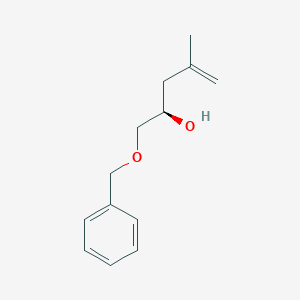
(2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol is an organic compound with a unique structure that includes a benzyloxy group, a methyl group, and a pent-4-en-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and 4-methylpent-4-en-2-one.
Reaction Conditions: The key step involves the protection of the hydroxyl group of benzyl alcohol using a suitable protecting group, followed by the reaction with 4-methylpent-4-en-2-one under basic conditions to form the desired product.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as NaH (Sodium hydride) and alkyl halides.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-one.
Reduction: Formation of (2R)-1-(Benzyloxy)-4-methylpentan-2-ol.
Substitution: Formation of various substituted benzyloxy derivatives.
Scientific Research Applications
(2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(Benzyloxy)-4-methylpentan-2-ol: Similar structure but with a saturated backbone.
(2R)-1-(Benzyloxy)-4-methylpent-4-en-2-one: Similar structure but with a ketone group.
Properties
CAS No. |
604775-07-7 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2R)-4-methyl-1-phenylmethoxypent-4-en-2-ol |
InChI |
InChI=1S/C13H18O2/c1-11(2)8-13(14)10-15-9-12-6-4-3-5-7-12/h3-7,13-14H,1,8-10H2,2H3/t13-/m1/s1 |
InChI Key |
KRLXFZBTNFVQJJ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=C)C[C@H](COCC1=CC=CC=C1)O |
Canonical SMILES |
CC(=C)CC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



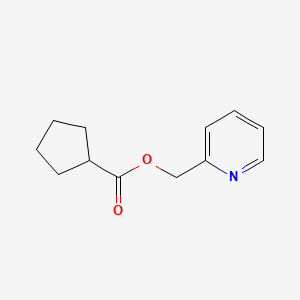
![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)
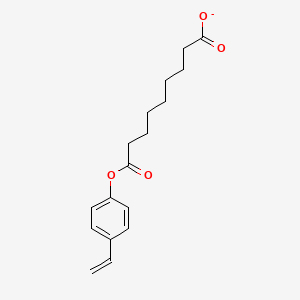
![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)
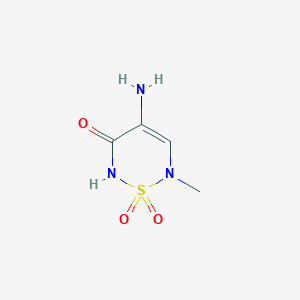
![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)
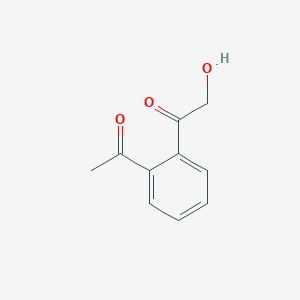
![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
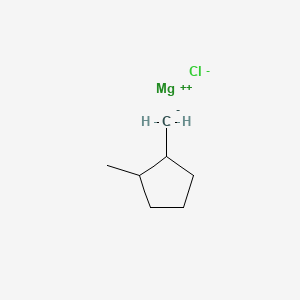
![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)
